![molecular formula C16H12N4O3S B4645078 methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate CAS No. 5212-06-6](/img/structure/B4645078.png)
methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate
Overview
Description
Methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioester derivative of 6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridine, which is a known inhibitor of the protein kinase C (PKC) enzyme.
Mechanism of Action
The mechanism of action of methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate involves the inhibition of the methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate enzyme. methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate is a family of serine/threonine kinases that play a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In cancer cells, methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate is overexpressed and hyperactivated, leading to uncontrolled cell growth and proliferation. Methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate inhibits the activity of methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate has several advantages for lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective compound for research purposes. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate. One potential direction is the development of more potent and selective methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate inhibitors based on this compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the compound's potential use as a tool for studying methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate signaling pathways and their role in disease development and progression could be explored. Finally, the compound's potential toxicity and off-target effects should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Scientific Research Applications
Methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. It has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound works by inhibiting the activity of the methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate enzyme, which is known to play a key role in the development and progression of cancer.
properties
IUPAC Name |
methyl 2-[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-23-13(22)8-24-16-12(7-18)14(11(6-17)15(19)20-16)9-2-4-10(21)5-3-9/h2-5,21H,8H2,1H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKMQJNWTDLWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416730 | |
Record name | CBMicro_013782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5212-06-6 | |
Record name | CBMicro_013782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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